molecular formula C24H22N6O4S B2812330 N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-02-0

N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2812330
CAS No.: 872994-02-0
M. Wt: 490.54
InChI Key: YFNVEKJOAHJPNA-UHFFFAOYSA-N
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Description

N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H22N6O4S and its molecular weight is 490.54. The purity is usually 95%.
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Biological Activity

The compound N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining elements from various chemical classes, including benzamide, triazole, and pyridazine derivatives. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin moiety suggests potential antioxidant properties due to its ability to scavenge free radicals.

Molecular Characteristics

PropertyValue
Molecular FormulaC18H20N4O3S
Molecular Weight378.44 g/mol
CAS Number618411-84-0
Boiling PointNot available
DensityNot available

Antitumor Activity

Recent studies have indicated that compounds containing the triazole and pyridazine moieties exhibit significant antitumor activity. For instance, derivatives of pyrazole and triazole have been reported to inhibit key pathways involved in cancer cell proliferation, such as BRAF(V600E) and EGFR pathways . The specific compound under consideration may similarly possess antitumor properties due to its structural components.

Antioxidant Properties

The 2,3-dihydrobenzo[b][1,4]dioxin component is known for its antioxidant capacity. Research has shown that derivatives of this structure can inhibit lipid peroxidation and protect against oxidative stress in cellular models . This suggests that the compound may have therapeutic potential in conditions characterized by oxidative damage.

Enzyme Inhibition

Preliminary investigations into the compound's activity against enzymes related to metabolic disorders have been conducted. For example, similar benzodioxin derivatives were evaluated for their inhibitory effects on α-glucosidase and acetylcholinesterase, which are relevant in diabetes and Alzheimer's disease management . The findings indicate that modifications to the benzodioxin structure can enhance enzyme inhibition.

Synthesis and Evaluation of Derivatives

A study synthesized various derivatives of This compound and evaluated their biological activities. The results demonstrated that certain modifications could significantly enhance both antitumor and antioxidant activities compared to the parent compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that substituents on the triazole ring can influence both potency and selectivity towards target enzymes or receptors. For example, varying the alkyl or aryl groups attached to the triazole can lead to significant changes in efficacy against specific cancer cell lines .

Properties

IUPAC Name

N-[2-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4S/c31-22(26-17-6-7-18-19(14-17)34-13-12-33-18)15-35-23-9-8-20-27-28-21(30(20)29-23)10-11-25-24(32)16-4-2-1-3-5-16/h1-9,14H,10-13,15H2,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNVEKJOAHJPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN4C(=NN=C4CCNC(=O)C5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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